molecular formula C18H17N5S B257194 N,N-dimethyl-4-[6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline

N,N-dimethyl-4-[6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline

Cat. No. B257194
M. Wt: 335.4 g/mol
InChI Key: ABQGFPPJTXYBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-[6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DM-4 and has been synthesized using various methods.

Mechanism of Action

DM-4 exerts its effects by inhibiting microtubule polymerization, which is necessary for cell division. This leads to cell cycle arrest and eventual cell death. DM-4 also inhibits acetylcholinesterase activity, which is important for the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
DM-4 has been shown to have both biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. DM-4 has also been shown to reduce inflammation and pain in animal models. Additionally, DM-4 has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

DM-4 has several advantages for use in lab experiments. It is a potent inhibitor of microtubule polymerization and has been shown to have anticancer properties. DM-4 is also relatively easy to synthesize, making it readily available for use in experiments. However, DM-4 has limitations as well. It is toxic to cells at high concentrations and has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of DM-4. One potential direction is the development of new synthesis methods to improve the yield and purity of DM-4. Another direction is the exploration of DM-4's potential use in the treatment of other diseases, such as Parkinson's disease. Additionally, the development of more water-soluble forms of DM-4 could expand its use in lab experiments. Finally, the combination of DM-4 with other anticancer agents could lead to more effective cancer treatments.

Synthesis Methods

DM-4 can be synthesized using various methods. One of the most commonly used methods is the reaction of 4-methylphenylhydrazine with 2-chloro-5-nitrobenzoic acid to form 4-methylphenyl-2-chloro-5-nitrobenzohydrazide. This compound is then reacted with thiosemicarbazide to form DM-4. Other methods include the reaction of 4-methylphenylhydrazine with 2-chloro-5-nitrobenzonitrile followed by reaction with thiosemicarbazide to form DM-4.

Scientific Research Applications

DM-4 has been studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been tested against various cancer cell lines. DM-4 has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity. Additionally, DM-4 has been studied for its potential use in the treatment of inflammation and pain.

properties

Product Name

N,N-dimethyl-4-[6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline

Molecular Formula

C18H17N5S

Molecular Weight

335.4 g/mol

IUPAC Name

N,N-dimethyl-4-[6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline

InChI

InChI=1S/C18H17N5S/c1-12-4-6-14(7-5-12)17-21-23-16(19-20-18(23)24-17)13-8-10-15(11-9-13)22(2)3/h4-11H,1-3H3

InChI Key

ABQGFPPJTXYBGM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)N(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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